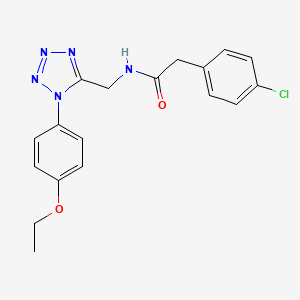
2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a tetrazole ring, which is a type of heterocyclic aromatic ring consisting of two nitrogen atoms and three carbon atoms. It also contains a chlorophenyl group and an ethoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a tetrazole derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a tetrazole ring attached to a chlorophenyl group and an ethoxyphenyl group via an acetamide linkage. The presence of these functional groups could confer specific chemical and physical properties to the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring, the chlorophenyl group, and the ethoxyphenyl group. The tetrazole ring is known to participate in various chemical reactions, especially those involving nucleophilic substitution or addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups could impact the compound’s solubility, while the tetrazole ring could influence its acidity.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor and alachlor has shown that these compounds undergo complex metabolic activation pathways leading to carcinogenic products. The study reveals insights into the metabolism of these compounds in human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms in their metabolic processes. This research can provide a foundation for understanding the metabolic fate of similar compounds, including the one (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticonvulsant Activity of Amide Derivatives
Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have demonstrated their potential anticonvulsant activity. This research indicates the therapeutic potential of amide derivatives in treating seizures and could suggest similar pharmacological applications for the compound , emphasizing the relevance of amide derivatives in medicinal chemistry (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Synthesis and Evaluation of Thiazole Derivatives as Anticancer Agents
Research on the synthesis and biological evaluation of thiazole derivatives has identified compounds with promising anticancer activity. This study underscores the importance of structural modifications in enhancing the anticancer potential of thiazole derivatives and could imply the utility of similar approaches in evaluating the anticancer potential of related compounds, including 2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Nonlinear Optical Properties of Acetamides
Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures have identified potential applications in photonic devices. This research highlights the significance of understanding the optical behavior of acetamide derivatives for their application in optical switches, modulators, and photovoltaic devices, suggesting a possible research avenue for the specific compound (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed.
Future Directions
Further studies could focus on synthesizing this compound and characterizing its properties. Additionally, its potential applications, such as in pharmaceuticals or materials science, could be explored.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-2-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-20-18(25)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHSYYKLZXASSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

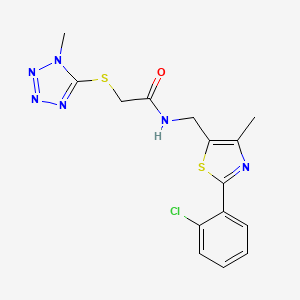
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)
![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)
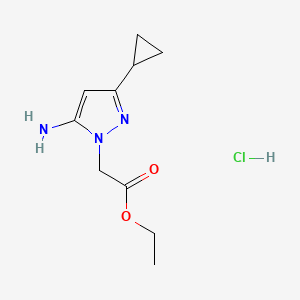
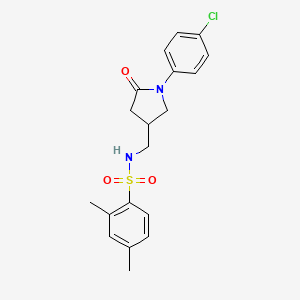
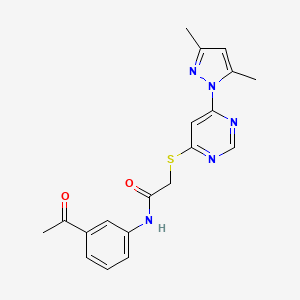
![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2459944.png)
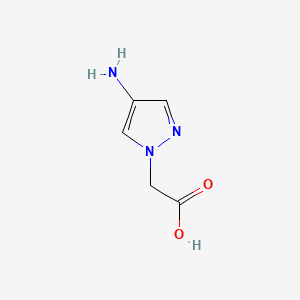
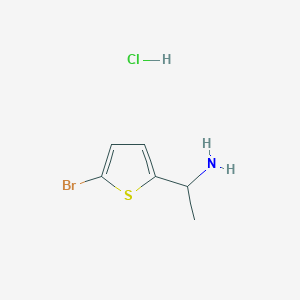
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)